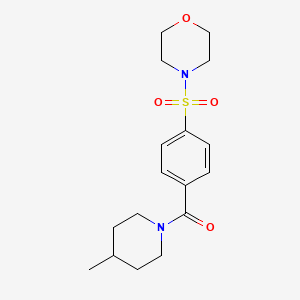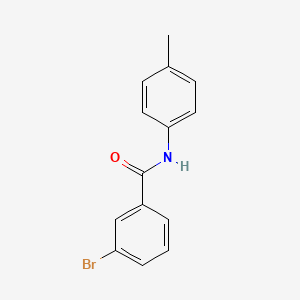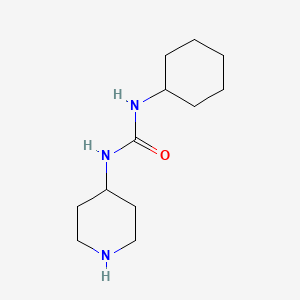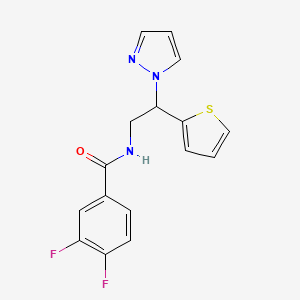
(4-Methylpiperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
Vue d'ensemble
Description
(4-Methylpiperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone, also known as MMMP, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in the synthesis of various drugs and pharmaceuticals due to its unique chemical properties. In
Applications De Recherche Scientifique
Parkinson's Disease Imaging
- PET Imaging Agent for Parkinson's : (Wang, Gao, Xu, & Zheng, 2017) discuss the synthesis of [11C]HG-10-102-01, a potential PET imaging agent for visualizing LRRK2 enzyme activity in Parkinson's disease. The synthesis yielded a compound with high radiochemical purity and specific activity.
Chemical Synthesis and Rearrangement
- Facile Synthesis of Piperidines : A study by (Chang, Wu, Lin, & Hung, 2006) outlines the synthesis of various 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones. They used a CAN-mediated rearrangement strategy to efficiently synthesize these compounds.
Nonlinear Optical Properties
- Nonlinear Optical Piperidine Derivative : (Revathi, Jonathan, Sathya, & Usha, 2018) synthesized a nonlinear optical (NLO) piperidine derivative, highlighting its crystal growth, structure, and NLO properties, making it suitable for opto-electronic applications.
- New Organic NLO Material : (Priya, Revathi, Renuka, & Asirvatham, 2019) developed an organic NLO material, (4-methylphenyl) (4-methylpiperidin-1-yl) methanone, emphasizing its synthesis, crystal structure, and suitability for opto-electronic uses.
Cancer Research
- Antitumor Activity of Piperidine Derivative : (Tang & Fu, 2018) synthesized a morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone compound, exhibiting significant inhibition of cancer cell proliferation in A549, BGC-823, and HepG-2 cell lines.
Cannabinoid Receptors
- Role in Cannabinoid Receptor Agonism : (Mancini, Brusa, Quadrato, Foglia, Scandroglio, Silverman, Tulshian, Reggiani, Beltramo, 2009) explored the constitutive activity of cannabinoid-2 receptors, focusing on the protean agonism of certain compounds, including morpholino derivatives, in models of neuropathic and inflammatory pain.
Antibacterial Activity
- Triazole Analogues of Piperazine : (Nagaraj, Srinivas, & Rao, 2018) synthesized novel (4-arylpiperazino)methanone compounds, showing significant antibacterial activity against human pathogenic bacteria.
Neuroprotectivity and Enzyme Inhibition
- Selective Acetylcholinesterase Inhibitors : (Saeedi, Mohtadi-Haghighi, Mirfazli, Mahdavi, Hariri, Lotfian, Edraki, Iraji, Firuzi, Akbarzadeh, 2019) discovered arylisoxazole-phenylpiperazine derivatives with potent acetylcholinesterase inhibition, suggesting potential in treating Alzheimer's disease.
Antioxidant Properties
- Antioxidant Activity of Derivatives : (Çetinkaya, Göçer, Menzek, & Gülçin, 2012) synthesized derivatives of (4-aminophenyl)-3-morpholinone, assessing their potent antioxidant power through various assays.
Solubility and Thermodynamics
- Solubility in Different Solvents : (Yang, Fan, Guo, Hao, Li, Yang, Zhao, Zhang, Hu, 2016) measured the solubility of 4-(4-aminophenyl)-3-morpholinone in various solvents, providing insights into its thermodynamic properties, useful for pharmaceutical formulation.
Propriétés
IUPAC Name |
(4-methylpiperidin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-14-6-8-18(9-7-14)17(20)15-2-4-16(5-3-15)24(21,22)19-10-12-23-13-11-19/h2-5,14H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXVJAMRMQRBLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801332838 | |
| Record name | (4-methylpiperidin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49729610 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4-Methylpiperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone | |
CAS RN |
326007-59-4 | |
| Record name | (4-methylpiperidin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[1-(4-ethoxyphenyl)-2-imidazolyl]thio]ethanone](/img/structure/B2972958.png)


![3-benzyl-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2972961.png)

![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2972963.png)



![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B2972970.png)


![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2972975.png)
